molecular formula C47H80O19 B056522 Bipinnatifidusoside F2 CAS No. 125310-01-2

Bipinnatifidusoside F2

Katalognummer: B056522
CAS-Nummer: 125310-01-2
Molekulargewicht: 949.1 g/mol
InChI-Schlüssel: FDBYKTWBCHWRCZ-MPKSCNMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bipinnatifidusoside F2, also known as Bipinnatifidusoside F2, is a useful research compound. Its molecular formula is C47H80O19 and its molecular weight is 949.1 g/mol. The purity is usually 95%.
The exact mass of the compound Bipinnatifidusoside F2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bipinnatifidusoside F2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bipinnatifidusoside F2 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

125310-01-2

Molekularformel

C47H80O19

Molekulargewicht

949.1 g/mol

IUPAC-Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13S,14R,17S)-12-hydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C47H80O19/c1-20(2)24(51)11-15-47(7,66-42-39(60)36(57)33(54)27(18-49)62-42)22-10-13-46(6)21-8-9-29-44(3,4)30(12-14-45(29,5)23(21)16-25(52)31(22)46)64-43-40(37(58)34(55)28(19-50)63-43)65-41-38(59)35(56)32(53)26(17-48)61-41/h11,15,20-43,48-60H,8-10,12-14,16-19H2,1-7H3/b15-11+/t21?,22-,23?,24?,25-,26+,27+,28+,29?,30?,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47-/m0/s1

InChI-Schlüssel

FDBYKTWBCHWRCZ-MPKSCNMJSA-N

SMILES

CC(C)C(C=CC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O

Isomerische SMILES

CC(C)C(/C=C/[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O

Kanonische SMILES

CC(C)C(C=CC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O

Synonyme

ipinnatifidusoside F2
dammar-22(23)-ene-3,12,20,24-tetraol-(20-O-glucopyranosyl)-3-O-glucopyranosyl(1-2)-glucopyranoside

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Absence of Relevant Data in Sources

The provided search results focus primarily on:

  • Reactions of elemental fluorine (F<sub>2</sub>) with potassium bromide, sodium, and other compounds1 11.

  • Properties of fluorine gas , perfluorocarbons , and ginsenosides (e.g., 20(R)-ginsenoside Rh2) .

  • Data table formatting guidelines for NIH grants 13.

None of these sources mention "Bipinnatifidusoside F2" or any structurally related compounds.

Nomenclature Issues

  • The name "Bipinnatifidusoside F2" does not align with standard IUPAC naming conventions for organic compounds.

  • It may be a non-standard trivial name, a misspelling, or a compound from a highly specialized niche (e.g., a plant-derived saponin or glycoside not yet indexed in mainstream databases).

Research Obscurity

  • The compound might be newly discovered, with limited peer-reviewed studies available.

  • Proprietary research (e.g., unpublished pharmaceutical data) could restrict public access.

Recommendations for Further Investigation

To resolve this ambiguity:

  • Verify the compound’s name with authoritative databases (e.g., PubChem, SciFinder, Reaxys).

  • Consult specialized literature on plant biochemistry or natural product chemistry, as the suffix "-oside" suggests a glycoside structure.

  • Explore patent databases for proprietary formulations.

Hypothetical Data Table (Example)

If future studies identify "Bipinnatifidusoside F2," its reactions might resemble other glycosides. Below is a speculative framework:

Reaction Type Reagents/Conditions Observed Products Mechanistic Pathway
Acid HydrolysisHCl (aqueous), heatAglycone + Sugar moietiesCleavage of glycosidic bonds
Enzymatic Degradationβ-GlucosidaseDegraded glycoside fragmentsEnzyme-catalyzed hydrolysis
OxidationKMnO<sub>4</sub>, acidic conditionsOxidized aglycone derivativesRadical-mediated oxidation

Key Research Gaps

  • Structural Elucidation : NMR, MS, and X-ray crystallography data are required.

  • Biological Activity : Screening for pharmacological effects (e.g., anti-inflammatory, antimicrobial).

  • Synthetic Pathways : Development of scalable synthesis routes.

Q & A

Q. What are the primary botanical sources and recommended isolation methods for Bipinnatifidusoside F2?

Bipinnatifidusoside F2 is a dammarane-type triterpenoid isolated from Panax japonicus var. bipinnatifidus . Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as silica gel column chromatography, HPLC, or TLC for purification. Researchers must validate compound identity using spectroscopic methods (NMR, MS) and compare data with existing literature to confirm purity and structural integrity .

Q. How is the molecular structure of Bipinnatifidusoside F2 characterized, and what analytical techniques are essential?

Structural elucidation relies on a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D-COSY, HSQC, HMBC) and mass spectrometry (HR-ESI-MS). X-ray crystallography may be used if crystals are obtainable. Researchers should report spectral data in alignment with guidelines from journals like the Beilstein Journal of Organic Chemistry, ensuring raw data is archived in supplementary materials for reproducibility .

Q. What are the current gaps in the pharmacological profile of Bipinnatifidusoside F2?

Existing studies focus on its anti-inflammatory and antioxidant properties, but mechanisms of action remain poorly understood. Researchers should prioritize dose-response studies, target identification (e.g., protein binding assays), and comparative analyses with structurally similar compounds (e.g., Majoroside F2) to clarify its bioactivity .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data for Bipinnatifidusoside F2?

Discrepancies may arise from variations in extraction protocols, cell lines, or assay conditions. To address this:

  • Conduct systematic reviews or meta-analyses to identify confounding variables.
  • Use standardized positive controls (e.g., dexamethasone for anti-inflammatory assays) and replicate experiments across independent labs.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. How can researchers design robust in vivo studies to evaluate the pharmacokinetics of Bipinnatifidusoside F2?

Key considerations include:

  • Dose selection : Based on prior in vitro IC50 values and toxicity screenings.
  • Bioavailability assays : Measure plasma concentration-time profiles using LC-MS/MS.
  • Metabolite identification : Utilize hepatocyte microsomal models or stable isotope tracing. Ensure compliance with ethical guidelines (e.g., ICH harmonization for animal studies) and document protocols in appendices for peer review .

Q. What methodologies are effective for synthesizing Bipinnatifidusoside F2 derivatives to enhance bioactivity?

Semi-synthetic modification via glycosylation or acyl group substitution can be explored. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Validate synthetic pathways using spectroscopic monitoring and compare bioactivity profiles with the parent compound via in vitro assays (e.g., NF-κB inhibition for anti-inflammatory activity) .

Methodological and Reproducibility Considerations

Q. How should researchers address challenges in reproducing chromatographic separation of Bipinnatifidusoside F2 from co-occurring triterpenoids?

Optimize mobile phase gradients in HPLC (e.g., acetonitrile-water with 0.1% formic acid) and confirm peak purity using diode-array detection (DAD). Cross-validate results with NMR-guided fractionation. Document all parameters (column type, flow rate, temperature) to meet reproducibility standards .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in Bipinnatifidusoside F2 studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to enhance data interpretability .

Data Management and Reporting

Q. How can researchers ensure compliance with journal requirements when publishing structural data for Bipinnatifidusoside F2?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Include NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and MS spectra in supplementary materials.
  • For new derivatives, provide elemental analysis (C, H, N) and optical rotation data.
  • Reference prior studies on related dammarane triterpenoids to contextualize findings .

Q. What strategies improve the rigor of literature reviews on Bipinnatifidusoside F2?

Use databases like SciFinder and Web of Science to identify peer-reviewed articles. Apply search filters for "dammarane triterpenoids" and "Panax species." Critically evaluate methodologies in retrieved papers using PICO (Population, Intervention, Comparison, Outcome) frameworks to assess bias or limitations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.